Ortho-Iodo Substitution Doubles Molecular Weight and Enhances Polarizability vs. Non-Halogenated Indolin-1-yl(phenyl)methanone
The replacement of the phenyl hydrogen with ortho-iodine increases the molecular weight from 223.27 g/mol (indolin-1-yl(phenyl)methanone, CAS 61589-14-8) to 349.17 g/mol, and the Exact Mass to 348.996 g/mol . This iodine atom contributes a polarizability of ~5.35 ų, approximately 7.5-fold greater than hydrogen (~0.667 ų), enabling adaptive van der Waals interactions and halogen bonding with Lewis-base sites on protein targets . The ortho position places the iodine in close proximity (ca. 2.8–3.5 Å) to the carbonyl oxygen, creating a concerted electrostatic surface that para-iodo isomers (CAS 91741-85-4) cannot achieve .
| Evidence Dimension | Molecular weight and halogen-induced polarizability |
|---|---|
| Target Compound Data | MW = 349.17 g/mol; Exact Mass = 348.996 g/mol; ortho-iodine polarizability ~5.35 ų |
| Comparator Or Baseline | Indolin-1-yl(phenyl)methanone (CAS 61589-14-8): MW = 223.27 g/mol; no halogen polarizability contribution |
| Quantified Difference | MW increase of 125.90 g/mol (56.4% increase); polarizability increase ~5.35 ų vs. ~0.667 ų (H) |
| Conditions | Calculated values based on elemental composition and standard atomic polarizability volumes |
Why This Matters
Higher polarizability directly influences target binding enthalpy and selectivity; for procurement, this differentiates it from the non-iodinated scaffold for SAR campaigns requiring halogen-dependent affinity modulation.
